REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=O.[Na+].[NH2:15]C(N)=O.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[CH:21]=1.Cl.NC1C=CC=C(C)C=1.C(=O)([O-])[O-].[K+].[K+]>Cl.O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([N:8]=[N:15][C:23]2[CH:24]=[CH:25][C:20]([NH2:19])=[CH:21][C:22]=2[CH3:26])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,5.6,7.8.9|
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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40 mL
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Type
|
solvent
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Smiles
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Cl
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Name
|
|
Quantity
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16.5 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
ice
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC(=O)N
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Name
|
|
Quantity
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17.1 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=CC=C1)C
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Name
|
diazonium salt
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.NC1=CC(=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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STIRRING
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Details
|
the mixture was stirred 20 minutes in an ice bath
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred occasionally over 2 hours at 0°-5° C
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Duration
|
2 h
|
Type
|
WASH
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Details
|
the resulting solid was washed twice with warm water
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Type
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CUSTOM
|
Details
|
Recrystallization of the solid twice from tetrahydrofuran (90 ml) and ethanol (200 ml)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N=NC1=C(C=C(N)C=C1)C
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |